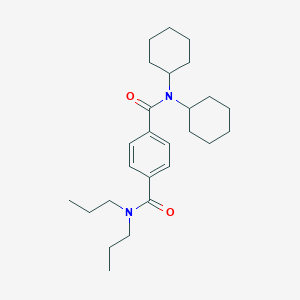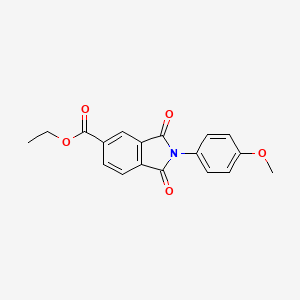![molecular formula C14H13N9O4 B11542692 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542692.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-méthyl-N'-[(1E)-1-(3-nitrophényl)éthylidène]-1H-1,2,3-triazole-4-carbohydrazide est un composé organique complexe qui appartient à la classe des dérivés du triazole.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-méthyl-N'-[(1E)-1-(3-nitrophényl)éthylidène]-1H-1,2,3-triazole-4-carbohydrazide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. La voie de synthèse générale peut inclure :
Formation du cycle oxadiazole : Ceci peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du cycle triazole :
Fonctionnalisation du cycle triazole :
Méthodes de production industrielle
La production industrielle de ces composés complexes peut impliquer l’optimisation de la voie de synthèse afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à flux continu, des techniques de purification avancées et l’automatisation du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-méthyl-N'-[(1E)-1-(3-nitrophényl)éthylidène]-1H-1,2,3-triazole-4-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle comme candidat médicament.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-méthyl-N'-[(1E)-1-(3-nitrophényl)éthylidène]-1H-1,2,3-triazole-4-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir de :
Enzymes : Le composé peut inhiber ou activer certaines enzymes, ce qui conduit à des modifications des voies biochimiques.
Récepteurs : Il peut se lier à des récepteurs spécifiques, déclenchant une réponse cellulaire.
ADN/ARN : Le composé peut interagir avec le matériel génétique, affectant l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,3-triazole : Ces composés partagent la structure cyclique du triazole et présentent des activités biologiques similaires.
Dérivés de l’oxadiazole : Les composés avec le cycle oxadiazole sont connus pour leurs applications diverses.
Dérivés de la carbohydrazide : Ces composés sont étudiés pour leur utilisation potentielle dans divers domaines.
Unicité
Le 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-méthyl-N'-[(1E)-1-(3-nitrophényl)éthylidène]-1H-1,2,3-triazole-4-carbohydrazide est unique en raison de sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés et des activités spécifiques que l’on ne trouve pas dans d’autres composés.
Propriétés
Formule moléculaire |
C14H13N9O4 |
|---|---|
Poids moléculaire |
371.31 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C14H13N9O4/c1-7(9-4-3-5-10(6-9)23(25)26)16-18-14(24)11-8(2)22(21-17-11)13-12(15)19-27-20-13/h3-6H,1-2H3,(H2,15,19)(H,18,24)/b16-7+ |
Clé InChI |
ANOJAHLUZWOFDB-FRKPEAEDSA-N |
SMILES isomérique |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)



![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)


